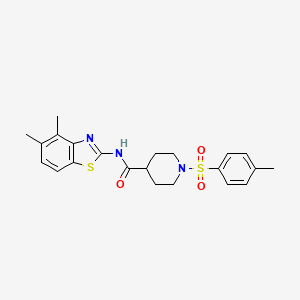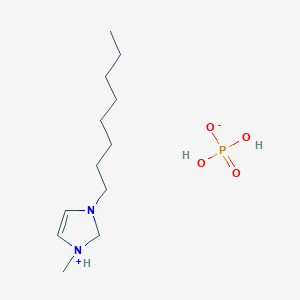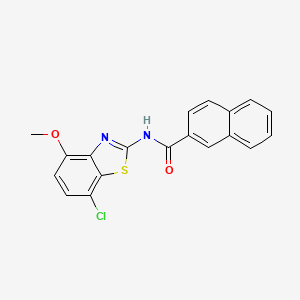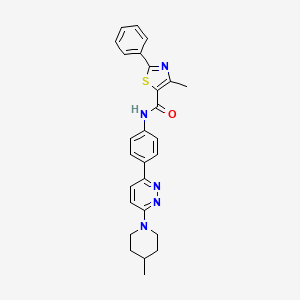![molecular formula C22H14N2O3S2 B3305158 N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 922627-42-7](/img/structure/B3305158.png)
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Vue d'ensemble
Description
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a useful research compound. Its molecular formula is C22H14N2O3S2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The compound, also known as N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide, is a derivative of thiazole . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For example, some thiazole derivatives have been found to inhibit the activity of certain enzymes, leading to their therapeutic effects . The specific mode of action of this compound would depend on its structure and the particular target it interacts with.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific structures and targets . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, affecting the signaling pathways that these proteins are involved in . The specific biochemical pathways affected by this compound would depend on its structure and the particular target it interacts with.
Pharmacokinetics
The solubility of a compound in water and other solvents can affect its bioavailability . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that this compound may have similar solubility properties, which could affect its bioavailability.
Result of Action
Thiazole derivatives are known to have various biological effects depending on their specific structures and targets . For example, some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines . The specific effects of this compound would depend on its structure and the particular target it interacts with.
Analyse Biochimique
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with .
Cellular Effects
Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-3-oxobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3S2/c1-28-17-7-4-8-18-19(17)23-22(29-18)24-20(25)15-11-14-13-6-3-2-5-12(13)9-10-16(14)27-21(15)26/h2-11H,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNZZGDCJULNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B3305081.png)

![1-(4-METHOXYBENZENESULFONYL)-N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B3305095.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B3305102.png)



![N'-(4-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B3305138.png)



![4,7-dimethyl-2-{4-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3305173.png)


